molecular formula C18H22ClNO4S B2923950 N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 1788784-32-6

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide

Cat. No.: B2923950
CAS No.: 1788784-32-6
M. Wt: 383.89
InChI Key: VLAJCNMDWJOEDK-UHFFFAOYSA-N
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Description

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a sulfonamide group, which is a key functional group in many pharmaceuticals and agrochemicals. The presence of methoxy and chlorophenyl groups further enhances its chemical reactivity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chlorophenylmethanol, 4-methoxy-2-methylbenzenesulfonyl chloride, and methanol.

    Formation of Intermediate: The first step involves the reaction of 3-chlorophenylmethanol with methanol in the presence of a strong acid catalyst to form 2-(3-chlorophenyl)-2-methoxypropanol.

    Sulfonamide Formation: The intermediate is then reacted with 4-methoxy-2-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the final product, this compound.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity. The use of automated systems for precise control of reaction parameters is also common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxybenzenesulfonamide
  • N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methylbenzenesulfonamide

Uniqueness

N-(2-(3-chlorophenyl)-2-methoxypropyl)-4-methoxy-2-methylbenzenesulfonamide is unique due to the specific arrangement of its functional groups, which confer distinct chemical reactivity and biological activity compared to similar compounds. The presence of both methoxy and methyl groups on the benzene ring enhances its potential as a versatile intermediate in organic synthesis and its efficacy in biological applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-2-methoxypropyl]-4-methoxy-2-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22ClNO4S/c1-13-10-16(23-3)8-9-17(13)25(21,22)20-12-18(2,24-4)14-6-5-7-15(19)11-14/h5-11,20H,12H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAJCNMDWJOEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C)(C2=CC(=CC=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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